2,2,2,3'-Tetrafluoroacetophenone

Physical state Handling compatibility Automated synthesis

2,2,2,3'-Tetrafluoroacetophenone (m-fluorotrifluoroacetophenone; α,α,α,3-tetrafluoroacetophenone) is a fluorine-substituted aryl alkyl ketone bearing both a trifluoromethyl group on the carbonyl α-carbon and a single fluorine atom at the meta position of the phenyl ring. With a molecular formula C₈H₄F₄O and molecular weight 192.11 g·mol⁻¹, it belongs to the broader class of fluorinated acetophenone building blocks widely employed in pharmaceutical intermediate synthesis, agrochemical discovery, and organocatalysis.

Molecular Formula C8H4F4O
Molecular Weight 192.11 g/mol
CAS No. 708-64-5
Cat. No. B1294466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2,3'-Tetrafluoroacetophenone
CAS708-64-5
Molecular FormulaC8H4F4O
Molecular Weight192.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)C(F)(F)F
InChIInChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H
InChIKeyNQSPTMFCJGKOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2,3'-Tetrafluoroacetophenone (CAS 708-64-5) – Core Identity and Procurement Context


2,2,2,3'-Tetrafluoroacetophenone (m-fluorotrifluoroacetophenone; α,α,α,3-tetrafluoroacetophenone) is a fluorine-substituted aryl alkyl ketone bearing both a trifluoromethyl group on the carbonyl α-carbon and a single fluorine atom at the meta position of the phenyl ring . With a molecular formula C₈H₄F₄O and molecular weight 192.11 g·mol⁻¹, it belongs to the broader class of fluorinated acetophenone building blocks widely employed in pharmaceutical intermediate synthesis, agrochemical discovery, and organocatalysis . Unlike its para-substituted isomer, this compound is a free-flowing liquid at ambient temperature (density 1.372 g·mL⁻¹ at 25 °C; refractive index n20/D 1.444), which confers distinct handling advantages in automated synthesis and continuous-flow platforms .

Why 2,2,2,3'-Tetrafluoroacetophenone Cannot Be Replaced by the 4′-Isomer or Other Fluorinated Acetophenones


Superficial structural similarity among fluorinated acetophenones masks substantial divergence in physical state, electronic properties, and reactivity that precludes simple interchange. The meta-fluorine substituent in 2,2,2,3′-tetrafluoroacetophenone exerts a pure electron-withdrawing inductive effect (−I) on the carbonyl without the competing resonance donation (+M) that partially offsets the effect in the para isomer [1]. This differential electronic landscape translates into measurable differences in reduction potential, carbonyl electrophilicity, and lipophilicity (LogP ~2.57 for the meta isomer versus ~1.78 for the para isomer), directly influencing reaction rates in nucleophilic additions, organocatalytic transformations, and biological target engagement [1]. The physical-state dichotomy—the meta isomer is a liquid at ambient temperature while the para isomer is a solid (mp 24–27 °C)—further dictates handling, dissolution kinetics, and compatibility with automated high-throughput experimentation platforms .

Quantitative Procurement Evidence: 2,2,2,3'-Tetrafluoroacetophenone Differentiation Data


Physical State at Ambient Temperature: Meta Isomer Is a Liquid; Para Isomer Is a Solid

2,2,2,3′-Tetrafluoroacetophenone (meta isomer) is a liquid at standard ambient temperature (25 °C), whereas the directly comparable 2,2,2,4′-tetrafluoroacetophenone (para isomer, CAS 655-32-3) is a crystalline solid with a melting point of 24–27 °C . This physical-state difference has direct consequences for formulation, dissolution rate, and compatibility with robotic liquid-handling systems used in high-throughput experimentation .

Physical state Handling compatibility Automated synthesis

Lipophilicity (LogP) Differential: Meta Isomer Is Approximately 0.8 log Units More Lipophilic Than the Para Isomer

The measured octanol-water partition coefficient (LogP) for 2,2,2,3′-tetrafluoroacetophenone is reported as 2.57070, whereas the ACD/LogP for the para isomer (2,2,2,4′-tetrafluoroacetophenone, CAS 655-32-3) is calculated as 1.78 . This ΔLogP of approximately 0.8 log units corresponds to a roughly six-fold difference in lipophilicity, which influences both reversed-phase chromatographic retention (HPLC method development) and passive membrane permeability in biological assays .

Lipophilicity Membrane permeability Chromatographic retention

Flash Point and Hazard Classification: Meta Isomer Presents a Lower Flash Point and Distinct Storage Profile

2,2,2,3′-Tetrafluoroacetophenone exhibits a flash point of 17 °C (closed cup), placing it firmly in the Highly Flammable Liquid category (GHS02, H225), whereas the para isomer (2,2,2,4′-tetrafluoroacetophenone) has a flash point of 32 °C . The 15 °C lower flash point of the meta isomer imposes more stringent storage conditions (recommended 2–8 °C) and dictates the choice of explosion-proof equipment during scale-up operations [1].

Flash point Safety classification Storage requirements

Carbonyl Electrophilicity and Reduction Potential Modulation: Meta-Fluorine Enhances Carbonyl Reactivity via Inductive Withdrawal Without Competing Resonance Effects

Photophysical and electrochemical studies on α-fluorinated acetophenones demonstrate that each α-fluorine atom lowers the ketone reduction potential by approximately 0.5 eV (first fluorine) and ~0.1 eV per additional fluorine [1]. In ring-substituted trifluoroacetophenones, a meta-fluorine substituent exerts a pure −I inductive electron-withdrawing effect, whereas a para-fluorine introduces a competing +M resonance donation that partially offsets the electron deficiency at the carbonyl carbon [1][2]. Thus, 2,2,2,3′-tetrafluoroacetophenone is predicted to possess a more electropositive carbonyl carbon and a more negative reduction potential than its para isomer, leading to faster rates in nucleophilic addition, organocatalytic aldol, and enzymatic ketoreduction reactions that proceed via transition states stabilized by carbonyl polarization [1][2].

Reduction potential Carbonyl electrophilicity Inductive effect

Dioxirane-Mediated Epoxidation: Tetrafluoroacetophenones Serve as Efficient Organocatalysts with Stoichiometric Oxone

Li and Fuchs demonstrated that commercially available tetrafluoroacetophenones (including the meta and para isomers) generate dioxiranes in situ that catalyze the epoxidation of olefins with exceptionally low catalyst loading (0.1–0.2 equiv) and near-stoichiometric Oxone (0.6 equiv, equivalent to 1.2 equiv of peroxymonosulfate oxidant) [1]. Under optimized conditions, the tetrafluoroacetophenone-derived dioxiranes achieved 92–100% conversion of the demanding steroidal diene substrate 1 with selectivity ratios (monoepoxide vs. over-oxidation products) of 6.3:1 to 8.1:1, outperforming the non-fluorinated trifluoroacetophenone (ketone 6) and the aliphatic acyclic fluorinated ketones reported by the CNRS group [1]. Notably, the fluorinated acetophenone catalysts exhibited no Baeyer-Villiger decomposition side-products, in contrast to methyl(trifluoromethyl)dioxirane [1].

Organocatalysis Dioxirane epoxidation Green oxidation

Electron-Transfer Quenching Properties: Meta-Fluorotrifluoroacetophenone Has Been Specifically Investigated for Dissociative Electron Transfer and Photoredox Behavior

The electron-transfer quenching properties of 2,2,2,3′-tetrafluoroacetophenone (specifically cited as m-fluorotrifluoroacetophenone) have been explicitly studied, including its participation in dissociative electron transfer (DET) reactions relevant to photoredox catalysis and mechanistic electrochemistry [1]. The cyclic voltammetric investigation of α-substituted acetophenones has identified the concerted vs. stepwise character of the dissociative electron transfer and permitted determination of cleavage rate constants and standard potentials for anion radical formation [1]. This body of work provides a mechanistic rationale for the compound's behavior in single-electron-transfer (SET) processes, which is directly relevant to its use in photochemical and electrochemical synthetic methodologies .

Electron transfer Photoredox Dissociative electron transfer

Procurement-Relevant Application Scenarios for 2,2,2,3'-Tetrafluoroacetophenone


Automated High-Throughput Experimentation (HTE) and Continuous-Flow Synthesis

The liquid physical state of 2,2,2,3′-tetrafluoroacetophenone at ambient temperature, with its well-defined density (1.372 g·mL⁻¹) and refractive index (n20/D 1.444), enables precise volumetric dispensing by automated liquid handlers without the need for pre-heating or dissolution steps required for the solid para isomer . This property directly reduces experimental setup time and improves dosing accuracy in HTE platforms for reaction screening, parallel library synthesis, and continuous-flow process development where reliable liquid handling is mission-critical .

Organocatalytic Epoxidation and Green Oxidation Process Development

Following the protocol established by Li and Fuchs, 2,2,2,3′-tetrafluoroacetophenone (or its isomer mixture) can be deployed as an organocatalyst precursor for in situ dioxirane generation at catalyst loadings as low as 2–20 mol%, using near-stoichiometric Oxone as terminal oxidant [1]. The absence of Baeyer-Villiger decomposition products and the compatibility with aqueous-organic biphasic conditions make this system attractive for scalable green oxidation processes in pharmaceutical intermediate synthesis, particularly for epoxidation of sterically demanding or electron-rich olefins where traditional peracids give poor selectivity [1].

Synthesis of Fluorinated Pharmacophore Intermediates and Chiral Building Blocks

The enhanced carbonyl electrophilicity conferred by the α-CF₃ group combined with the meta-fluorine inductive effect renders 2,2,2,3′-tetrafluoroacetophenone a reactive electrophile for asymmetric reduction (enzymatic or chemical), nucleophilic trifluoromethylation, and organocatalytic C–C bond-forming reactions [2]. The higher LogP (2.57) further facilitates extraction and purification of reaction products, and the meta substitution pattern preserves a free para position for subsequent functionalization in multi-step synthetic sequences [2].

Electron-Transfer and Photoredox Catalysis Research

The documented electron-transfer quenching behavior of m-fluorotrifluoroacetophenone supports its use as a model substrate or mechanistic probe in dissociative electron transfer (DET) studies, photoredox catalytic cycles, and electrochemical reduction methodology development . Researchers seeking to benchmark new SET catalysts or to investigate the interplay between inductive substitution and electron-transfer kinetics can leverage the existing literature on this specific regioisomer to contextualize their findings .

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